4-chloro-2-(propan-2-yl)aniline
Description
4-Chloro-2-(propan-2-yl)aniline (CAS: 1040079-81-9) is a substituted aniline derivative featuring a chlorine atom at the para position and an isopropyl (propan-2-yl) group at the ortho position relative to the amine group. Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.68 g/mol . This compound serves as a versatile scaffold in organic synthesis, particularly in the development of small-molecule inhibitors and heterocyclic compounds. Its synthesis often involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in the preparation of related ethynyl-substituted anilines .
Properties
IUPAC Name |
4-chloro-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBPSWMBPNPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-chloro-2-(propan-2-yl)aniline involves the reaction of 4-chloronitrobenzene with isopropylamine. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amine group. The process can be summarized as follows:
Reduction of 4-chloronitrobenzene: 4-chloronitrobenzene is reduced to 4-chloroaniline using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 4-chloroaniline is then alkylated with isopropylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
4-chloro-2-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
4-Chloro-2-methylaniline (CAS: 95-69-2)
2-Chloro-4-(propan-2-yloxy)aniline (CAS: 1071989-24-6)
- Molecular Formula: C₉H₁₂ClNO
- Key Differences: The propan-2-yloxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to the non-oxygenated 4-chloro-2-(propan-2-yl)aniline .
(E)-4-Chloro-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline (CAS: 1440779-46-3)
4-Chloro-2-(trifluoromethyl)aniline
Schiff Bases Derived from Substituted Anilines
- Example: (E)-4-chloro-2-((phenylimino)methyl)phenol
Data Table: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Polar Solvents) | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂ClN₃O | 237.68 | Isopropyl | Moderate | High (steric hindrance) |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Methyl | High | Moderate |
| 2-Chloro-4-(propan-2-yloxy)aniline | C₉H₁₂ClNO | 185.65 | Propan-2-yloxy | High | Low (polar group) |
| (E)-4-Chloro-2-(trifluoropropenyl) | C₉H₇ClF₃N | 221.61 | Trifluoropropenyl | Low | Very low (electron-deficient) |
Biological Activity
4-Chloro-2-(propan-2-yl)aniline, also known as isopropyl-4-chloroaniline, is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 169.65 g/mol. The compound features a chloro group at the para position and an isopropyl group at the ortho position relative to the amino group on the aniline ring. This unique structure influences its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit potential antibacterial and antifungal activities. The presence of the chloro substituent is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis | |
| Antifungal | Inhibition of ergosterol biosynthesis | |
| Antitumor | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, affecting cellular functions.
- Reactive Intermediate Formation : Similar compounds often form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
- Protein Binding : Interaction studies suggest that it binds to various biological targets, altering their activity and potentially leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values around 30 µM for breast cancer cells. These findings suggest potential applications in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
